4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyrazole ring, and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups in its structure allows it to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of an appropriate hydrazine derivative with a nitrile or a carboxylic acid derivative.
Coupling of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol .
- **4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol .
Uniqueness
4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H10Cl2N6S |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H10Cl2N6S/c1-7-5-10(18-17-7)12-19-20-13(22)21(12)16-6-8-3-2-4-9(14)11(8)15/h2-6H,1H3,(H,17,18)(H,20,22)/b16-6+ |
InChI Key |
VQVWXFCXSMVLIA-OMCISZLKSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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